molecular formula C11H17N B1309586 3-Methyl-1-phenylbutan-1-amine CAS No. 42290-97-1

3-Methyl-1-phenylbutan-1-amine

Cat. No. B1309586
CAS RN: 42290-97-1
M. Wt: 163.26 g/mol
InChI Key: ZTLDKBMTEANJRD-UHFFFAOYSA-N
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Description

The compound 3-Methyl-1-phenylbutan-1-amine is a chemical of interest due to its relevance in various synthetic pathways and potential applications in medicinal chemistry. It serves as an intermediate in the synthesis of biologically active molecules, including substituted triazoles, aminothiazoles, and neurokinin antagonists . Its chiral form is also useful as a resolving agent .

Synthesis Analysis

The synthesis of 1-amino-1-phenylbutane, a closely related compound to 3-Methyl-1-phenylbutan-1-amine, has been achieved through several methods. One approach involves the bromination of n-butylbenzene followed by a reaction with potassium phthalimide and subsequent reduction . Another synthesis route for a derivative, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, involves a Grignard reaction, oxidation, piperidine substitution, oximation, and reduction, with the latter step improved by using an environmentally friendly catalytic hydrogenation .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and crystallography. For instance, the crystal structure of diethylamine salts derived from 2-(4-substituted phenyl)-3-methylbutanoic acids was determined by X-ray single crystallography . Similarly, the structures of butyrate and 1,3-dioxane derivatives were elucidated using FTIR, NMR spectroscopy, and single crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally similar to 3-Methyl-1-phenylbutan-1-amine has been explored in various contexts. For example, the three-component reaction involving methyl 2,4-dioxo-4-phenylbutanoate, aromatic aldehydes, and propane-1,2-diamine yielded complex pyrrol-2-ones, with the structure of one product confirmed by X-ray analysis . Additionally, the complexation of methyl fucopyranoside with phenylboronic acid and subsequent alkylation demonstrated the activation of sugar OH groups, a reaction facilitated by the presence of a tertiary amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1-phenylbutan-1-amine can be inferred from related compounds. For instance, the chiral metabolite 3-amino-1-phenylbutane, derived from labetalol, has been assayed using gas chromatography/mass spectrometry, indicating its potential for enantiospecific analysis . The interaction of R-1-phenyl-2,2,2-trifluoroethanol with amines, including 2-aminobutane, revealed insights into the configurational effects on excitation, ionization, and fragmentation of diastereomeric complexes .

Safety and Hazards

The safety information for 3-Methyl-1-phenylbutan-1-amine indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-methyl-1-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLDKBMTEANJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406947
Record name 3-methyl-1-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42290-97-1
Record name 3-methyl-1-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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